1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one
Description
1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one is a sulfur-containing organic compound featuring two thioether (-S-) linkages connecting ethyl chains to ketone groups. Its IUPAC name reflects a structure where two propan-2-one (acetone) moieties are bridged via a -S-CH2-CH2-S- unit. According to available data, this compound has a reported molecular formula of C14H17NO3 (molecular weight: 263.29 g/mol) and a CAS registry number of 66129-60-0 . This inconsistency highlights the need for further verification of its synthesis and characterization data.
Properties
IUPAC Name |
1-[2-(2-oxopropylsulfanyl)ethylsulfanyl]propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2/c1-7(9)5-11-3-4-12-6-8(2)10/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYYXRHNRXKKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSCCSCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00531566 | |
| Record name | 1,1'-(Ethane-1,2-diyldisulfanediyl)di(propan-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00531566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91875-37-5 | |
| Record name | 1,1'-(Ethane-1,2-diyldisulfanediyl)di(propan-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00531566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Substrate Selection
Thiol-ene reactions are widely used for constructing sulfur-carbon bonds under radical conditions. For 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one , this approach would involve reacting 1,2-ethanedithiol with 2-oxopropyl radicals generated from 2-oxopropyl halides (e.g., 2-bromopropan-2-one). A radical initiator such as azobisisobutyronitrile (AIBN) or UV light could facilitate this process.
Catalytic Considerations
Ruthenium catalysts, as demonstrated in O–H insertion reactions for dioxene synthesis, may enhance regioselectivity. For example, [CpRu(MeCN)₃][PF₆] with 1,10-phenanthroline ligands could stabilize transient thiyl radicals, improving yields (theorized >70% based on analogous dioxene cyclizations).
Solvent and Temperature Optimization
Polar aprotic solvents like 1,2-dichloroethane or dimethylformamide (DMF) are ideal for radical stability. Elevated temperatures (60–80°C) align with successful O–H insertion protocols, though lower temperatures (25°C) may suffice with UV initiation.
Nucleophilic Substitution Using Thiolate Anions
Two-Step Alkylation of 2-Oxopropyl Thiols
This method employs 1,2-dibromoethane as a linker between two 2-oxopropylthiol units.
Thiolate Generation
Deprotonation of 2-oxopropylthiol (HS-CH₂-C(O)-CH₃ ) with a strong base (e.g., NaH in DMF) forms the nucleophilic thiolate anion. This step mirrors cyclization conditions used in dioxene synthesis, where NaH in DMF achieved >80% yields.
Alkylation Mechanism
The thiolate attacks 1,2-dibromoethane iteratively:
-
First substitution: Br-CH₂-CH₂-Br + 2 S⁻ → S-CH₂-CH₂-Br + Br⁻
-
Second substitution: S-CH₂-CH₂-Br + S⁻ → S-CH₂-CH₂-S⁻ + Br⁻
Subsequent protonation yields the target compound.
Challenges and Mitigation
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Competing Elimination : Excess base may promote β-hydride elimination. Using milder bases (e.g., K₂CO₃) or lower temperatures (0°C) mitigates this.
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Oxidation Risks : Thiolates are prone to oxidation. Conducting reactions under inert atmosphere (argon) is critical.
Functional Group Compatibility and Protecting Strategies
Ketone Stability Under Reaction Conditions
The oxo groups in This compound are susceptible to nucleophilic attack or reduction. Protecting strategies include:
Acetal Protection
Converting ketones to acetals using ethylene glycol and acid catalysis (e.g., p-toluenesulfonic acid). Post-synthesis deprotection with aqueous HCl restores the oxo groups.
tert-Butyldimethylsilyl (TBS) Protection
Silyl ethers, as seen in tert-butyldimethylsilyloxy intermediates, offer robust protection. Deprotection employs fluoride sources like TBAF (tetrabutylammonium fluoride).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Theoretical Yield (%) |
|---|---|---|---|
| Thiol-Ene Radical | High regioselectivity, minimal byproducts | Requires radical-stable solvents | 70–80 |
| Nucleophilic Alkylation | Scalable, uses inexpensive reagents | Sensitive to moisture and oxidation | 60–75 |
| Protected Ketone Route | Prevents undesired side reactions | Adds synthetic steps (protection/deprotection) | 50–65 |
Mechanistic Insights from Analogous Compounds
Ru-Catalyzed Insertion Reactions
The synthesis of 1,4-dioxenes via Ru-catalyzed O–H insertion suggests that analogous S–H insertion could be feasible. Substituting alcohols with thiols in the presence of [CpRu(MeCN)₃][PF₆] may yield thioether linkages. For example:
This pathway remains hypothetical but aligns with the catalytic activity observed in oxygen-based systems.
Sulfonyl-to-Sulfanyl Reduction
PubChem data for ethyl 2-[(2-oxopropyl)sulfonyl]benzoate highlights the stability of sulfonyl groups. Reduction of sulfonyl intermediates (e.g., using LiAlH₄ ) could yield sulfanyl derivatives, though this approach risks over-reduction of ketones.
Scalability and Industrial Relevance
Cost-Efficiency of Starting Materials
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1,2-Ethanedithiol : ~$200/L (bulk pricing)
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2-Bromopropan-2-one : ~$150/kg
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NaH : ~$100/kg
Chemical Reactions Analysis
Types of Reactions: 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly those containing sulfur atoms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring sulfur-containing functional groups.
Mechanism of Action
The mechanism of action of 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one involves its interaction with various molecular targets, primarily through its sulfanyl and ketone functional groups. These interactions can modulate the activity of enzymes and proteins, particularly those containing thiol groups. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key features include:
- Two ketone groups (propan-2-one moieties).
- Two thioether linkages (-S-CH2-CH2-S-).
Comparisons with analogous compounds are summarized below:
Table 1: Key Properties of Similar Sulfur-Containing Compounds
* Formula conflict noted: Expected C10H16O2S2 based on structure.
Key Differences and Implications
(a) Functional Groups
- Ketones vs. Hydroxyls : The target compound’s ketones (C=O) confer higher electrophilicity compared to the hydroxyl (-OH) groups in 1-[2-(2-hydroxypropylsulfanyl)ethylsulfanyl]propan-2-ol . This makes the former more reactive in nucleophilic addition reactions.
- Aromatic vs. Aliphatic : 1-[2-(methylsulfanyl)phenyl]propan-2-one contains an aromatic ring, enhancing stability and enabling π-π interactions in pharmaceutical applications .
(b) Molecular Weight and Solubility
Research Findings and Data Gaps
- Synthetic Routes : The target compound’s synthesis likely involves coupling propan-2-one derivatives with diethyl disulfide intermediates, though detailed protocols are absent in the literature .
- Stability Studies : Thioether linkages are prone to oxidation, suggesting the target compound may require stabilization under inert conditions, unlike hydroxyl-containing analogs .
- Toxicity Data: No ecotoxicological or safety data were found for this compound, whereas fluorinated thioethers in are flagged for environmental persistence .
Biological Activity
1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one, also known by its CAS number 91875-37-5, is a compound with potential biological activity due to its unique sulfanyl functional groups. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 206.33 g/mol. The compound features two sulfanyl groups, which are significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H14O2S2 |
| Molecular Weight | 206.33 g/mol |
| CAS Number | 91875-37-5 |
Antimicrobial Activity
The antimicrobial properties of sulfanyl compounds have been well-documented. For instance, compounds similar to this compound have shown activity against various bacterial strains. A study demonstrated that sulfamoyl derivatives exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting a potential for similar activity in this compound .
Enzyme Inhibition
Enzyme inhibition is another area where sulfanyl compounds show promise. For example, research on related compounds has identified significant inhibition of acetylcholinesterase (AChE) and urease enzymes. These findings indicate that this compound may also possess similar inhibitory effects, making it a candidate for further investigation as a therapeutic agent in conditions like Alzheimer's disease or as an anti-urolithic agent.
Case Studies
- Antibacterial Activity : A study synthesized various sulfamoyl derivatives and tested their antibacterial efficacy against multiple strains. Compounds demonstrated IC50 values indicating considerable potency, which could be extrapolated to predict the activity of this compound against similar pathogens .
- Enzyme Inhibition : In another study focusing on enzyme inhibitors, several compounds with structural similarities showed strong AChE inhibition, with IC50 values significantly lower than standard drugs used in treatment . This suggests that further exploration into the enzyme inhibitory potential of this compound could yield promising results.
Q & A
Q. What are the optimal synthetic routes for preparing 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one, and what reaction conditions yield high purity?
- Methodological Answer : The synthesis typically involves two key steps:
Formation of Sulfanyl Intermediates : React 2-mercaptoethanol or analogous thiols with halogenated precursors (e.g., α-chloroketones) under basic conditions (e.g., NaH or K₂CO₃) in solvents like THF or DMF .
Coupling Reaction : The intermediate is coupled with 2-oxopropyl derivatives via nucleophilic substitution. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize oxidation of thiol groups .
- Critical Parameters :
- Base selection impacts reaction speed and by-product formation (e.g., NaH accelerates reactions but may degrade heat-sensitive substrates).
- Solvent polarity influences intermediate stability; DMF enhances solubility but requires careful moisture exclusion.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.1–2.4 ppm (ketone CH₃), δ 3.2–3.5 ppm (S-CH₂), and δ 1.8–2.0 ppm (sulfanyl-CH₂) confirm backbone structure .
- ¹³C NMR : Carbonyl (C=O) signals at ~210 ppm and thioether carbons at 35–45 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 264.07 (calculated for C₈H₁₄O₂S₂) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect thiol oxidation by-products (e.g., disulfides) .
Advanced Research Questions
Q. How do the electronic and steric effects of the sulfanyl groups influence nucleophilic substitution reactivity in this compound?
- Methodological Answer :
- Electronic Effects : The electron-rich sulfur atoms activate adjacent carbons for nucleophilic attack. Density Functional Theory (DFT) calculations show reduced LUMO energy at the ketone carbonyl (~1.5 eV), enhancing electrophilicity .
- Steric Effects : The branched sulfanyl-ethyl groups hinder axial approach by bulky nucleophiles (e.g., tert-butoxide), favoring SN2 mechanisms in smaller nucleophiles (e.g., methoxide) .
- Experimental Validation :
- Kinetic studies (UV-Vis monitoring) under varying nucleophile concentrations.
- Competitive reactions with primary/secondary amines quantify steric vs. electronic contributions .
Q. What experimental designs are recommended to assess this compound’s enzyme inhibition potential?
- Methodological Answer :
- Target Selection : Focus on thiol-dependent enzymes (e.g., cysteine proteases, thioredoxin reductase) due to sulfanyl reactivity .
- Assay Design :
Pre-incubation : Mix compound with enzyme (PBS buffer, pH 7.4, 37°C) to allow covalent modification.
Activity Measurement : Use fluorogenic substrates (e.g., Z-FR-AMC for caspases) to quantify residual activity .
- Controls : Include dithiothreitol (DTT) to reverse disulfide formation and confirm specificity.
- Data Analysis : Calculate IC₅₀ values and compare to known inhibitors (e.g., E-64 for cysteine proteases) .
Q. How can computational models predict the environmental fate of this compound?
- Methodological Answer :
- QSPR Models : Predict biodegradability using topological descriptors (e.g., molecular connectivity indices) and logP values (~1.2), indicating moderate persistence .
- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments; sulfanyl groups stabilize transition states, accelerating ketone hydrolysis to carboxylic acids .
- Ecotoxicity Screening : Use Daphnia magna or Vibrio fischeri assays to estimate LC₅₀/EC₅₀, guided by structural analogs (e.g., LD₅₀ ~ 120 mg/kg in rodents for similar thioethers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
